molecular formula C6H6FNS B063021 Pyridine,2-[(fluoromethyl)thio]-(9CI) CAS No. 159831-89-7

Pyridine,2-[(fluoromethyl)thio]-(9CI)

Cat. No.: B063021
CAS No.: 159831-89-7
M. Wt: 143.18 g/mol
InChI Key: AQIIBYBJBDIOSC-UHFFFAOYSA-N
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Description

Pyridine,2-[(fluoromethyl)thio]-(9CI) is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high electronegativity and strong bond dissociation energies. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Pyridine,2-[(fluoromethyl)thio]-(9CI), typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like acetonitrile and catalysts such as silver nitrate to facilitate the fluorination process .

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridine,2-[(fluoromethyl)thio]-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

Pyridine,2-[(fluoromethyl)thio]-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine,2-[(fluoromethyl)thio]-(9CI) involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. For example, fluorinated pyridines have been shown to inhibit enzymes involved in cancer cell proliferation by binding to their active sites and disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine,2-[(fluoromethyl)thio]-(9CI) is unique due to the presence of both a fluoromethyl and a thio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(fluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-5-9-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIBYBJBDIOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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